(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate
Overview
Description
“(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate” is a chemical compound with the CAS number 1190320-18-3 . It has a molecular formula of C12H10BrF3N2O2 and an average mass of 351.119 Da . This compound has been gaining attention in various fields of research.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H10BrF3N2O2 . The monoisotopic mass of the compound is 349.987762 Da .Scientific Research Applications
Antimicrobial Activities :
- Quinoline derivatives, similar in structure to (8-Bromoquinolin-4-yl)methanamine, have been synthesized and demonstrated moderate to very good antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Antitumor Activity :
- Novel functionalized mono-, bis-, and tris-quinolines showed in vitro antitumor activity against various human cancer cell lines. This indicates their potential use in cancer therapy (Károlyi et al., 2012).
Chemical Synthesis and Catalysis :
- Quinoline-based ruthenium complexes have been used as catalysts in transfer hydrogenation reactions, showcasing their role in chemical synthesis (Karabuğa et al., 2015).
Nonlinear Optical Properties :
- The synthesis and characterization of 8-hydroxyquinolin-1-ium 2,2,2-trifluoroacetate revealed significant nonlinear optical properties, suggesting its application in photonic technologies (Zidan, Arfan, & Allahham, 2018).
Fluorescent Brightening Agents :
- Quinoline derivatives have been studied for their potential use as fluorescent brightening agents, indicating their application in materials science (Rangnekar & Shenoy, 1987).
Photophysical and Biomolecular Binding Properties :
- Synthesized quinoline derivatives displayed photophysical properties and strong interactions with ct-DNA, suggesting their potential in biological studies and material science (Bonacorso et al., 2018).
Properties
IUPAC Name |
(8-bromoquinolin-4-yl)methanamine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.C2HF3O2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9;3-2(4,5)1(6)7/h1-5H,6,12H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNGTRGKARISHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Br)CN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676893 | |
Record name | Trifluoroacetic acid--1-(8-bromoquinolin-4-yl)methanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-18-3 | |
Record name | 4-Quinolinemethanamine, 8-bromo-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoroacetic acid--1-(8-bromoquinolin-4-yl)methanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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